1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-(4-methoxyphenyl)thiopropyl)piperazine
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Overview
Description
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-(4-methoxyphenyl)thiopropyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorophenyl, methoxyphenyl, and thiopropyl groups attached to a piperazine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-(4-methoxyphenyl)thiopropyl)piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Bis(4-fluorophenyl)methanol: This intermediate can be synthesized by reacting 4-fluorobenzaldehyde with a reducing agent such as sodium borohydride.
Formation of Bis(4-fluorophenyl)methyl chloride: The alcohol group in Bis(4-fluorophenyl)methanol is converted to a chloride using thionyl chloride.
Synthesis of 4-(2-hydroxy-3-(4-methoxyphenyl)thiopropyl)piperazine: This intermediate is prepared by reacting 4-methoxybenzaldehyde with thiopropylamine, followed by cyclization with piperazine.
Final Coupling Reaction: The two intermediates are coupled together under basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-(4-methoxyphenyl)thiopropyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Addition: The double bonds in the thiopropyl group can undergo addition reactions with electrophiles such as halogens or hydrogen halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-(4-methoxyphenyl)thiopropyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-(4-methoxyphenyl)thiopropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-(4-methoxyphenyl)thiopropyl)piperazine can be compared with other similar compounds, such as:
1-(Bis(4-fluorophenyl)methyl)piperazine: Lacks the thiopropyl and methoxyphenyl groups, resulting in different chemical reactivity and biological activity.
4-(2-Hydroxy-3-(4-methoxyphenyl)thiopropyl)piperazine: Lacks the bis(fluorophenyl)methyl group, affecting its overall properties and applications.
1-(Bis(4-chlorophenyl)methyl)-4-(2-hydroxy-3-(4-methoxyphenyl)thiopropyl)piperazine: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
143760-08-1 |
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Molecular Formula |
C27H30F2N2O2S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(4-methoxyphenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C27H30F2N2O2S/c1-33-25-10-12-26(13-11-25)34-19-24(32)18-30-14-16-31(17-15-30)27(20-2-6-22(28)7-3-20)21-4-8-23(29)9-5-21/h2-13,24,27,32H,14-19H2,1H3 |
InChI Key |
IZWVDXDMAPPAIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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